molecular formula C17H17FO B1327724 3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone CAS No. 898754-76-2

3-(2,6-Dimethylphenyl)-3'-fluoropropiophenone

Cat. No.: B1327724
CAS No.: 898754-76-2
M. Wt: 256.31 g/mol
InChI Key: GEQSBQVMSNLMEB-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It features a propiophenone backbone substituted with a 2,6-dimethylphenyl group and a fluorine atom at the 3’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,6-dimethylbenzoyl chloride reacts with 3-fluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 2,6-dimethylphenyl is coupled with 3-fluoropropiophenone using a palladium catalyst and a base. This method offers high selectivity and yields under mild reaction conditions .

Industrial Production Methods

Industrial production of 3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to form methoxy derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Secondary alcohols.

    Substitution: Methoxy derivatives.

Scientific Research Applications

3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the activity of enzymes, or modulating receptor functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dimethylphenyl)-3’-chloropropiophenone
  • 3-(2,6-Dimethylphenyl)-3’-bromopropiophenone
  • 3-(2,6-Dimethylphenyl)-3’-iodopropiophenone

Uniqueness

3-(2,6-Dimethylphenyl)-3’-fluoropropiophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQSBQVMSNLMEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644788
Record name 3-(2,6-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-76-2
Record name 3-(2,6-Dimethylphenyl)-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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